AZD 5582 dihydrochloride is a small molecule compound classified as a dimeric Smac mimetic. It functions primarily as a potent inhibitor of X-linked inhibitor of apoptosis protein and cellular inhibitor of apoptosis proteins, specifically targeting XIAP, cIAP1, and cIAP2. The compound has demonstrated significant potential in inducing apoptosis in various cancer cell lines, particularly in breast cancer models. Its chemical formula is , and it has a molecular weight of 1088.21 g/mol .
The synthesis of AZD 5582 dihydrochloride involves multiple steps, focusing on the creation of its dimeric structure. While specific synthetic pathways are not detailed in the available literature, it is noted that the compound can be produced efficiently and scalably. The synthesis typically requires the use of various organic reagents and solvents, with careful control over reaction conditions to ensure high purity and yield .
AZD 5582 dihydrochloride's molecular structure includes multiple chiral centers and complex ring systems, contributing to its biological activity. The compound's structure can be represented using various chemical notation systems:
This complex structure allows AZD 5582 to effectively bind to its target proteins.
AZD 5582 dihydrochloride undergoes several key chemical reactions that facilitate its mechanism of action:
The effectiveness of AZD 5582 as an apoptosis inducer can be enhanced by combining it with other treatments that inhibit resistance mechanisms, such as AKT signaling pathways .
AZD 5582 dihydrochloride operates primarily through its role as an inhibitor of apoptosis proteins. By binding to XIAP and preventing its function, AZD 5582 enhances the activation of caspases, which are essential for executing apoptosis. This process involves:
AZD 5582 dihydrochloride has several scientific applications:
AZD 5582 dihydrochloride is a bivalent Smac mimetic designed to mimic the endogenous inhibitor protein Smac/DIABLO. It binds with high affinity to the Baculovirus IAP Repeat (BIR) domains of XIAP, cIAP1, and cIAP2. Structural analyses reveal that AZD 5582’s dimeric configuration enables simultaneous engagement with the BIR3 domains of these proteins, displacing bound caspases and initiating apoptotic signaling. The compound exhibits nanomolar inhibitory concentrations (IC₅₀) for cIAP1 (15 nM), XIAP (15 nM), and cIAP2 (21 nM), reflecting its potent antagonism [1] [3] [6]. This high affinity arises from specific interactions with conserved residues in the BIR3 domain’s peptide-binding groove, particularly through hydrophobic and hydrogen-bonding networks.
Table 1: Binding Affinity of AZD 5582 to IAP Proteins
IAP Protein | BIR Domain Targeted | IC₅₀ Value |
---|---|---|
XIAP | BIR3 | 15 nM |
cIAP1 | BIR3 | 15 nM |
cIAP2 | BIR3 | 21 nM |
The BIR3 domain of XIAP suppresses apoptosis by binding to the active site of caspase-9, preventing its activation of downstream effector caspases. AZD 5582 competitively inhibits this interaction by occupying the same binding cleft on XIAP-BIR3. In MDA-MB-231 breast cancer cells, AZD 5582 (1 µM) disrupts the XIAP–caspase-9 complex within 4 hours, as confirmed by co-immunoprecipitation assays [1] [6]. This liberation of caspase-9 triggers the intrinsic apoptotic pathway, evidenced by cleavage of caspase-3 and caspase-9. The compound’s bivalent structure enhances avidity, allowing sustained caspase activation even after drug washout, a key feature for its in vivo efficacy.
Table 2: Functional Consequences of BIR3 Domain Antagonism
Process Disrupted | Experimental Evidence | Outcome |
---|---|---|
XIAP-caspase-9 interaction | Immunoprecipitation in MDA-MB-231 cells | Caspase-9 activation |
XIAP-mediated caspase inhibition | Cleavage assays (caspase-3/7/9) | Apoptosis induction in tumor cells |
Beyond inhibiting XIAP, AZD 5582 induces rapid proteasomal degradation of cIAP1 and cIAP2. Upon binding, AZD 5582 promotes auto-ubiquitination of cIAPs via their RING domains, leading to proteasome-dependent degradation within 1 hour (EC₅₀ = 0.0001 μM in MDA-MB-231 cells) [1] [2] [6]. This degradation triggers NF-κB activation and TNF-α secretion, priming cells for apoptosis. In pancreatic cancer xenografts, intravenous administration (0.5–3 mg/kg) reduces cIAP1 levels within 4 hours, followed by caspase-3 cleavage at 18 hours [6]. This temporal sequence confirms that cIAP elimination precedes caspase activation, a hallmark of IAP antagonist efficacy.
AZD 5582-induced cIAP degradation activates non-canonical NF-κB signaling, resulting in transcriptional upregulation of TNF-α. In pancreatic cancer cells (BxPC-3, Panc-1), autocrine TNF-α then binds to its receptor (TNFR1), forming Complex II and activating caspase-8 [2]. This extrinsic apoptotic pathway synergizes with intrinsic caspase-9 activation, leading to bidirectional apoptosis induction. Studies show TNF-α neutralization antibodies or caspase-8 inhibitors significantly reduce AZD 5582-induced apoptosis, confirming TNF-α’s essential role [2]. Notably, cells with high basal TNF-α expression exhibit heightened sensitivity, suggesting TNF-α levels as a predictive biomarker for AZD 5582 response.
Resistance to AZD 5582 is governed by the Akt/XIAP phosphorylation axis. In pancreatic cancer cells (Capan-2, AsPC-1), phosphorylated Akt (p-Akt) stabilizes XIAP via phosphorylation at Ser87, blocking its degradation. p-XIAP levels correlate strongly with resistance: AZD 5582-resistant cells exhibit high p-Akt/p-XIAP, while sensitive cells (BxPC-3, Panc-1) lack this phosphorylation [2]. Clinically, p-XIAP is detectable in 29% (7/24) of pancreatic tumors but absent in normal tissues, underscoring its pathological role [2].
Key experimental findings:
This axis highlights p-XIAP as a dual biomarker for patient stratification and resistance monitoring.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9